4-Isothiocyanatobenzenesulfonate

Peptide Derivatization Mass Spectrometry Sample Preparation Proteomics

For labs needing to derivatize proteins under native conditions, 4-Isothiocyanatobenzenesulfonate (SPITC) eliminates the solvent incompatibility issues of phenyl isothiocyanate (PITC). Its sulfonate group confers full aqueous solubility, preventing protein denaturation. Key differentiators: • Enables complete Edman sequencing of lysine-terminated peptides by preventing washout, a documented failure mode with underivatized samples. • Simplifies MALDI-MS/MS spectra by silencing b-ions, yielding y-ion-dominated fragmentation for unambiguous de novo sequencing. • Selectively labels aqueous-exposed domains of membrane proteins, unlike PITC which partitions into the lipid bilayer.

Molecular Formula C7H5NO3S2
Molecular Weight 215.3 g/mol
CAS No. 7216-63-9
Cat. No. B1208139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isothiocyanatobenzenesulfonate
CAS7216-63-9
Synonyms4-isothiocyanatobenzenesulfonate
4-isothiocyanatobenzenesulfonate sodium salt
4-sulfophenyl isothiocyanate
p-isothiocyanatobenzenesulfonate
para-isothiocyanatobenzenesulfonate
Molecular FormulaC7H5NO3S2
Molecular Weight215.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=S)S(=O)(=O)O
InChIInChI=1S/C7H5NO3S2/c9-13(10,11)7-3-1-6(2-4-7)8-5-12/h1-4H,(H,9,10,11)
InChIKeyLBYBJJOUISDNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isothiocyanatobenzenesulfonate: Overview


4-Isothiocyanatobenzenesulfonate, commonly referred to as 4-sulfophenyl isothiocyanate (SPITC) or p-sulfophenylisothiocyanate, is a heterobifunctional chemical probe containing both a nucleophile-reactive isothiocyanate group and a highly polar sulfonate moiety [1]. This structural configuration confers high aqueous solubility, a property distinctly lacking in its parent compound phenyl isothiocyanate (PITC), while demonstrating comparable reactivity with primary amines to form stable thiourea linkages [2]. These characteristics define its core differentiation as an analytical derivatization and biochemical labeling tool, particularly for applications requiring aqueous compatibility and mass spectrometry-based peptide sequencing.

Why 4-Isothiocyanatobenzenesulfonate Outperforms Generic Isothiocyanates


The interchangeability of in-class isothiocyanates is negated by the divergent physicochemical properties dictated by their substituents. While non-sulfonated analogs like phenyl isothiocyanate (PITC) require organic co-solvents for solubilization, 4-isothiocyanatobenzenesulfonate (SPITC) dissolves freely in aqueous buffers, enabling native-state protein modifications without denaturing organic solvents [1]. More critically, the negatively charged sulfonate group imparts distinct topological selectivity in membrane protein labeling, directing covalent modification to aqueous-exposed lysine residues while excluding hydrophobic membrane-embedded domains [2]. Furthermore, the strong fixed charge of the sulfonate dramatically alters gas-phase peptide fragmentation behavior, a factor that directly determines the success or failure of de novo sequencing workflows [3]. Substituting SPITC with PITC or benzyl isothiocyanate in these applications introduces solvent incompatibility, alters target residue specificity, and degrades mass spectral quality, as the quantitative evidence below demonstrates.

Quantitative Evidence Against Structural Analogs


N-Terminal Derivatization Efficiency

In a direct head-to-head comparison under identical conditions, the average N-terminal derivatization yields for the same panel of peptides were 70–90% when using 4-sulfophenyl isothiocyanate (SPITC) versus only 20–40% when using the Edman reagent phenyl isothiocyanate (PITC) [1]. The SPITC modification reaction proceeded efficiently under aqueous conditions, whereas PITC derivatization required organic co-solvent and still resulted in substantially lower conversion. This quantitative difference in coupling efficiency directly impacts the number of identifiable peptides in a proteomics experiment.

Peptide Derivatization Mass Spectrometry Sample Preparation Proteomics

Aqueous Solubility for Native Protein Labeling

Phenyl isothiocyanate (PITC) is classified as insoluble in water, requiring dissolution in ethanol, ether, or other organic solvents for biochemical use . In contrast, 4-isothiocyanatobenzenesulfonate, particularly in its sodium salt monohydrate form, is a highly water-soluble crystalline powder . This solubility differential is a direct consequence of the ionized sulfonate group (-SO₃⁻), which confers a logP shift of several units toward hydrophilicity. The practical consequence is that SPITC can label proteins under native, non-denaturing aqueous conditions, whereas PITC necessitates the presence of organic co-solvents that may compromise protein structure and function.

Aqueous Bioconjugation Native Protein Labeling Solubility

Topological Selectivity in Membrane Proteins

When human erythrocyte band 3 protein was labeled with phenyl isothiocyanate (PITC) at 2 mM initial label concentration, 90% of the covalently bound hydrophobic probe was recovered in the 10,000 dalton membrane-integrated peptide fragment, with only 10% associated with the 17,000 dalton fragment [1]. In contrast, p-sulfophenylisothiocyanate (SPITC) was previously shown to bind selectively to the 17,000 dalton fragment [2]. Furthermore, pretreatment of membranes with 5 mM SPITC prior to 2 mM PITC labeling resulted in a consistent reduction of PITC binding by 1 mol/mol of isolated band 3 protein, with the polar probe's interaction affecting PITC binding to the 10,000 dalton peptide by the equivalent of 1 mol/mol [1]. This demonstrates that the sulfonate group restricts labeling to aqueous-exposed domains while PITC penetrates into hydrophobic membrane segments.

Membrane Protein Topology Anion Transporter Band 3 Site-Directed Labeling

Edman Degradation Completeness

In a classic demonstration of SPITC's utility in automated Edman degradation, six tryptic peptides ranging from 5 to 26 amino acid residues that C-terminated in lysine or aminoethylcysteine were subjected to sequencing with and without SPITC pre-treatment [1]. Without SPITC derivatization, only limited sequence information could be obtained for these peptides due to wash-out losses inherent to lysine-containing sequences. Following SPITC pre-treatment to couple the polar sulfonate group to the peptide, essentially complete sequences were obtained for all six peptides [1]. The sulfonate group anchors the peptide in the sequencer reaction chamber, preventing extraction losses during solvent washes.

Edman Degradation Peptide Sequencing Lysine-Containing Peptides

Anion Transport Inhibition Kinetics

A kinetic analysis of sulfate transport inhibition in human red blood cells compared three sulfonated isothiocyanates: 1-isothiocyano-4-benzenesulfonic acid (IBS, i.e., 4-isothiocyanatobenzenesulfonate), 1-isothiocyano-4-naphthalene sulfonic acid (INS), and 3-isothiocyano-1,5-naphthalenedisulfonic acid (INDS) [1]. IBS demonstrated the highest rate of irreversible inactivation (kmax = 8.11 hr⁻¹) among the three compounds, compared to INS (kmax = 6.48 hr⁻¹) and INDS (kmax = 5.04 hr⁻¹). The equilibrium dissociation constant for the reversible binding step preceding covalent modification was Ki = 208 μM for IBS, intermediate between INS (148 μM) and INDS (420 μM). The residual uninhibited sulfate flux varied from 4% for INS to 34% for IBS, demonstrating that IBS leaves a larger fraction of transport activity intact despite rapid inactivation kinetics.

Anion Transport Inhibition Erythrocyte Band 3 Irreversible Inhibitor Kinetics

Mass Spectrometry Fragmentation Simplification

Infrared multiphoton dissociation (IRMPD) of PITC-derivatized peptides exhibited little to no dissociation even after 500 ms of irradiation at 10.6 μm, similar to nonderivatized peptides, indicating poor IR absorptivity [1]. In contrast, SPITC-derivatized peptides underwent efficient IRMPD after only 25 ms of irradiation, yielding dominant yn−1 fragment ions characteristic of Edman-type gas-phase cleavage [1]. In parallel work using post-source decay (PSD) MALDI-TOF mass spectrometry, SPITC derivatization was shown to introduce a fixed negative charge at the peptide N-terminus, enabling selective detection of only a single series of C-terminal y-ions and eliminating the background from b-ions that complicates spectral interpretation [2]. N-terminal sulfonated peptides generate nearly complete y-ion ladders even when native peptides produce few fragments [3].

De Novo Peptide Sequencing MALDI-PSD y-Ion Series

Optimal Application Scenarios


Edman Degradation of Lysine-Terminating Peptides

Protein sequencing facilities performing automated Edman degradation encounter a well-documented failure mode when analyzing tryptic peptides that terminate in lysine: these peptides wash out of the sequencer reaction cartridge during solvent extraction steps, yielding truncated or entirely absent sequence data. 4-Isothiocyanatobenzenesulfonate (SPITC) resolves this limitation. As demonstrated by Dwulet and Gurd, pre-treatment of lysine-containing peptides with SPITC enabled the acquisition of essentially complete sequences for all six test peptides (ranging from 5 to 26 residues), whereas the same peptides yielded only limited sequence information without SPITC derivatization [1]. The covalent attachment of the charged sulfonate group anchors the peptide within the reaction chamber, preventing extraction loss. For procurement decisions, laboratories with Edman sequencing infrastructure should stock SPITC specifically for lysine-terminating peptide samples that fail standard protocols.

De Novo Peptide Sequencing by MALDI-TOF/TOF

For proteomics laboratories working with organisms lacking sequenced genomes, de novo peptide sequencing by post-source decay (PSD) MALDI-TOF/TOF mass spectrometry is essential but frequently hampered by complex fragmentation spectra containing both b- and y-ion series. N-terminal derivatization with SPITC introduces a fixed negative charge that silences b-ions and produces spectra dominated exclusively by C-terminal y-ions [1]. This single-series simplification, combined with the nearly complete y-ion ladders generated by SPITC-modified peptides [2], makes spectral interpretation straightforward and enables unambiguous protein identification. In a comparative evaluation of three chemical derivatization methods for MALDI MS/MS, SPITC sulfonation was selected as the preferred approach due to its low cost per experiment, reactivity with both lysine- and arginine-terminated peptides, and the simplified MS/MS spectra produced [3]. This application is uniquely enabled by the sulfonate group's strong fixed charge in the gas phase, a property absent in non-sulfonated isothiocyanate alternatives.

Topological Mapping of Integral Membrane Proteins

Structural biologists seeking to map the topology of integral membrane proteins can exploit the differential membrane permeability of SPITC versus PITC as demonstrated on the human erythrocyte band 3 anion transport protein. Phenyl isothiocyanate, being hydrophobic, partitions into the lipid bilayer and labels membrane-buried segments—90% of PITC label was recovered in the 10,000 dalton membrane-integrated fragment at 2 mM [1]. SPITC, by contrast, is excluded from the membrane due to its charged sulfonate group and selectively labels aqueous-exposed domains, specifically the 17,000 dalton fragment [1]. Pre-incubation with 5 mM SPITC followed by PITC labeling allows competition mapping: the polar probe reduces PITC binding by 1 mol/mol and shifts the labeling pattern, revealing which residues are accessible from the aqueous phase. This paired-probe strategy provides experimental constraints for membrane protein topology models that cannot be obtained with any single isothiocyanate probe alone.

Native-State Antibody and Protein Labeling

Bioconjugation workflows requiring amine-reactive labeling of antibodies, cell surface proteins, or other biomolecules in their native conformation benefit directly from SPITC's aqueous solubility. While phenyl isothiocyanate requires dissolution in ethanol or ether [1]—co-solvents that can denature or precipitate proteins—SPITC sodium salt monohydrate is freely soluble in water and reacts efficiently with primary amines at pH 7-9 under mild aqueous conditions [2]. The improved N-terminal sulfonation protocol developed by Wang et al. demonstrated that the derivatization can be implemented with high efficiency under fully aqueous conditions without any organic solvent, and that eliminating organic co-reagents increases the sensitivity of mass detection considerably [3]. For procurement, SPITC is the appropriate selection whenever the target protein must maintain its native fold during labeling or when downstream biological activity must be preserved.

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